2-[(4-Methylphenyl)methoxy]acetic acid
Description
2-[(4-Methylphenyl)methoxy]acetic acid is an aromatic acetic acid derivative characterized by a methoxy group attached to the benzene ring via a methylene bridge. Its structure consists of a phenyl ring substituted with a methyl group at the para position, connected to an acetic acid moiety through a methoxy linker. These analogs are frequently studied in medicinal chemistry and agrochemical research due to their metabolic stability and bioactivity .
Properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXVNZAHBFRXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70533572 | |
| Record name | [(4-Methylphenyl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51934-40-8 | |
| Record name | [(4-Methylphenyl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methylphenyl)methoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methoxy]acetic acid typically involves the reaction of 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(4-Methylphenyl)methoxy]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methoxy]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The para-substituted methoxy group in 2-(4-methoxyphenoxy)acetic acid enhances acidity (pKa 3.213) compared to 4-methoxyphenylacetic acid (pKa 4.358), likely due to electron-withdrawing effects .
- Bioactivity: 4-Methoxyphenylacetic acid (CAS 104-01-8) is a documented plasma metabolite and biomarker for non-small cell lung cancer (NSCLC), with 99.80% purity in analytical standards .
- Synthetic Flexibility : Compounds like 2-{4-[(5-chlorothiophen-2-yl)methoxy]phenyl}acetic acid demonstrate the incorporation of heterocyclic moieties, which may improve binding affinity in drug design .
Metabolic and Toxicological Profiles
- Metabolites : Derivatives like 490-M01 (a metabolite of kresoxim-methyl) share structural motifs with this compound, undergoing phase I oxidation and phase II conjugation in vivo .
- Toxicity : While specific data on the target compound are absent, 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1) is classified for laboratory use only, emphasizing the need for caution in handling structurally similar acetic acid derivatives .
Biological Activity
2-[(4-Methylphenyl)methoxy]acetic acid, also known as a methoxyacetic acid derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a methoxy group and a methylphenyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C10H12O3
- CAS Number : 51934-40-8
- Molecular Weight : 180.20 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it could inhibit histone deacetylases (HDACs), leading to increased levels of acetylated histones, which is crucial for gene expression regulation .
- Cell Cycle Modulation : Research indicates that similar methoxyacetic acid derivatives can induce cell cycle arrest in cancer cells, particularly at the G1 phase, thereby inhibiting proliferation . This suggests that this compound might exhibit similar properties.
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cell lines, suggesting its potential as an anticancer agent .
Biological Activity Data Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates HDAC activity | |
| Cell Cycle Arrest | Induces G1 phase arrest in cancer cells | |
| Apoptosis | Triggers apoptotic pathways in cancer cells |
Case Studies and Research Findings
- Prostate Cancer Study : A study demonstrated that methoxyacetic acid derivatives inhibited prostate cancer cell growth through apoptosis and cell cycle arrest. The treatment resulted in a significant reduction of viable cells in cancer lines compared to normal epithelial cells, indicating selective toxicity towards cancerous tissues .
- Toxicological Studies : Investigations into the metabolism of related compounds have shown that these substances undergo biotransformation in vivo, affecting their bioactivity and toxicity profiles. Understanding these pathways is crucial for assessing the therapeutic potential and safety of this compound .
- Neurotransmitter Interaction : Preliminary data suggest that compounds with similar structures may interact with neurotransmitter transporters, which could have implications for mood disorders and neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
